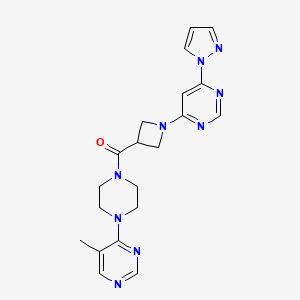
3-(Azetidin-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Azetidin-3-yl)propan-1-ol” is a chemical compound with the molecular formula C6H13NO . It is used in various potentially pharmacologically-active molecules and can be of interest also for the design of metal-complexing agents .
Synthesis Analysis
A new, one-pot protocol using mild conditions has been developed for the straightforward synthesis of various drug-like N-aminopropyl scaffolds. The process combines azetidine dimerization with a subsequent functionalization such as alkylation or amide formation . Preparation of one enantiomer, or optically pure target molecule, enables asymmetric synthesis .Molecular Structure Analysis
The molecular structure of “3-(Azetidin-3-yl)propan-1-ol” is represented by the formula C6H13NO . The molecular weight of this compound is 115.176.Chemical Reactions Analysis
The thermolyses of 3-(3-methyldiazirin-3-yl)propan-1-ol have been studied in solution over the temperature range 96–125 °C. The reactions are unimolecular and fit linear Arrhenius plots .Physical And Chemical Properties Analysis
The density of “3-(Azetidin-3-yl)propan-1-ol” is 1.013±0.06 g/cm3 (20 °C, 760 mmHg). Its boiling point is 200.4±23.0 °C (760 mmHg) .Wissenschaftliche Forschungsanwendungen
Transformation to 3-Aryl-2-(ethylamino)propan-1-ols
Research has shown the transformation of related azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols. This process involves the use of LiAlH4 in THF under reflux conditions, indicating the versatility of azetidin derivatives in synthesizing compounds with potential applications in medicinal chemistry (Mollet, D’hooghe, & de Kimpe, 2011).
Synthesis from Propargylic Alcohols
Another study highlights the preparation of Azetidin-3-ones from readily available propargylic alcohols via gold-catalyzed alkyne intermolecular oxidation. This method showcases the efficiency and applicability of azetidin-3-yl derivatives in organic synthesis and pharmaceutical chemistry, providing a pathway to versatile heterocycles (Tan & Xiang, 2013).
Application in Drug Discovery
Azetidin-3-yl groups have been introduced into heteroaromatic bases using a radical addition method (Minisci reaction). This technique has been utilized to modify heteroaromatic systems found in drug discovery, demonstrating the significant role of azetidin-3-yl derivatives in developing new therapeutic agents (Duncton et al., 2009).
Synthesis of Polyamines
Research involving the enzymatic generation of an amino aldehyde in situ from an amino alcohol, analogous to azetidin, has led to the synthesis of circular polyamines. This method suggests the potential for a broad range of polyamine products, highlighting the application of azetidin-3-yl derivatives in the synthesis of multifunctional polycationic polyamines for drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(azetidin-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-3-1-2-6-4-7-5-6/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNCRQNQIOVYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2658806.png)




![1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2658813.png)

![N-cyclopentyl-4-methyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2658819.png)

![1-(3-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658822.png)
![2-(benzo[d]isoxazol-3-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2658823.png)
